Abietylamine
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Overview
Description
Abietylamine is an organic compound derived from abietic acid, a major component of rosin. It is an abietane diterpenic amine, characterized by its complex molecular structure, which includes a phenanthrene skeleton. This compound is known for its broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Abietylamine can be synthesized through various methods. One common synthetic route involves the Mannich reaction, where this compound is prepared by reacting abietic acid with formaldehyde and ammonia in the presence of a hydrochloric acid catalyst . Industrial production methods often involve the catalytic hydrogenation of abietic acid nitrile, followed by ammoniation to yield this compound .
Chemical Reactions Analysis
Abietylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the this compound skeleton, potentially altering its properties.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new compounds with unique properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include derivatives with enhanced biological activities, such as increased antibacterial or antitumor effects .
Scientific Research Applications
Abietylamine has a wide range of scientific research applications:
Biology: this compound derivatives have been studied for their antibacterial and anti-inflammatory properties, making them potential candidates for new therapeutic agents.
Mechanism of Action
The mechanism of action of abietylamine involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways that regulate cell proliferation and survival . Additionally, its antibacterial and anti-inflammatory effects are thought to result from its interaction with bacterial cell membranes and inflammatory mediators, respectively .
Comparison with Similar Compounds
Abietylamine can be compared with other similar compounds, such as dehydrothis compound and leelamine. These compounds share a similar abietane skeleton but differ in their functional groups and biological activities. For example:
Dehydrothis compound: Known for its antibacterial and anti-inflammatory properties, it is often used in similar applications as this compound.
Leelamine: Exhibits potent antitumor activities and is being studied for its potential use in cancer therapy.
This compound stands out due to its broad range of biological activities and its versatility in various applications, making it a unique and valuable compound in scientific research and industry.
Properties
CAS No. |
47117-16-8 |
---|---|
Molecular Formula |
C20H33N |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanamine |
InChI |
InChI=1S/C20H33N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18H,5-6,8-11,13,21H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
WREBNDYJJMUWAO-LWYYNNOASA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CN |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CN |
Origin of Product |
United States |
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